N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

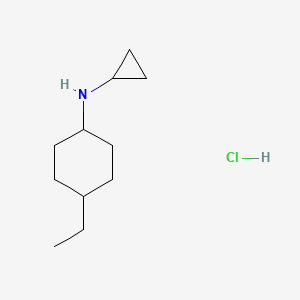

The systematic chemical identification of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex substituted amine compounds. The IUPAC name N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride precisely describes the molecular structure, indicating the presence of a cyclopropyl substituent attached to the nitrogen atom of a 4-ethylcyclohexan-1-amine backbone, with the hydrochloride salt designation confirming the protonated amine state. This nomenclature system effectively communicates the hierarchical structural arrangement, where the cyclohexane ring serves as the primary framework, the ethyl group occupies the 4-position, and the cyclopropyl moiety is bonded to the nitrogen center. The compound's Chemical Abstracts Service registry number 1177316-81-2 provides unique identification within chemical databases.

The molecular formula C₁₁H₂₂ClN encompasses the complete elemental composition, reflecting the integration of eleven carbon atoms distributed across the cyclohexane ring, ethyl substituent, and cyclopropyl group, twenty-two hydrogen atoms accounting for complete saturation and the additional proton from hydrochloride formation, one nitrogen atom serving as the amine center, and one chlorine atom from the counterion. The systematic name effectively distinguishes this compound from related structural isomers and positional variants, ensuring precise chemical communication. Alternative nomenclature forms include N-cyclopropyl-N-(4-ethylcyclohexyl)amine hydrochloride, which emphasizes the substitution pattern around the nitrogen center.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride | |

| Molecular Formula | C₁₁H₂₂ClN | |

| Molecular Weight | 203.75 g/mol | |

| CAS Registry Number | 1177316-81-2 | |

| PubChem CID | 45286061 |

The simplified molecular-input line-entry system notation CCC1CCC(CC1)NC2CC2.Cl provides a linear representation of the molecular connectivity, where the cyclohexane ring is depicted as a six-membered saturated cycle with the ethyl substituent and amine functionality clearly indicated. The International Chemical Identifier InChI=1S/C11H21N.ClH/c1-2-9-3-5-10(6-4-9)12-11-7-8-11;/h9-12H,2-8H2,1H3;1H represents the complete structural information in a standardized format compatible with computational chemistry applications. The corresponding InChI Key ZEFZFWVYEPKVFU-UHFFFAOYSA-N serves as a hashed version for rapid database searching and molecular comparison.

Properties

IUPAC Name |

N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-9-3-5-10(6-4-9)12-11-7-8-11;/h9-12H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEFZFWVYEPKVFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)NC2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

- The synthesis often begins with the preparation of ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate or related cyclopropyl derivatives as precursors.

- These intermediates provide the cyclopropyl moiety essential for the target amine.

Oxidation Step

- The hydroxymethyl group is oxidized to an aldehyde or ketone intermediate.

- Common oxidizing agents include mild oxidants compatible with sensitive cyclopropyl rings.

- This step is crucial for enabling subsequent amination.

Reductive Amination

- The key amination step involves reductive amination of the oxidized intermediate with cyclopropylamine or its derivatives.

- Catalysts such as palladium or iridium complexes may be employed for selective reduction.

- Reaction conditions typically involve suitable solvents like tetrahydrofuran (THF), isopropanol, or toluene.

- Lewis acids can be used to facilitate imine formation prior to reduction.

- The reductive amination step yields the secondary amine intermediate.

Salt Formation

- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid.

- This step improves the compound’s solubility and stability for handling and storage.

Scalable and Enantioselective Synthesis Insights

- Patents describe scalable methods for preparing non-racemic 1-cyclopropyl alkyl-1-amines, which are structurally related to N-cyclopropyl-4-ethylcyclohexan-1-amine.

- A notable route involves condensation of cyclopropyl methyl ketone with chiral amines (e.g., S-(−)-α-phenylethylamine) to form imines, followed by reduction and debenzylation steps.

- Lewis acid catalysts and solvents such as THF, isopropanol, and toluene are preferred.

- The optical purity of the amine can be enhanced by forming mandelic acid salts and recrystallization.

- This approach is well-suited for industrial-scale production due to inexpensive starting materials and avoidance of low-temperature Grignard reactions or extensive chromatography.

Summary Table of Preparation Steps

| Step Number | Process Step | Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|---|

| 1 | Starting Material Preparation | Synthesis of ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate or related intermediates | Standard esterification and cyclopropanation methods | Provides cyclopropyl scaffold |

| 2 | Oxidation | Conversion of hydroxymethyl group to aldehyde or ketone | Mild oxidants (e.g., PCC, Swern oxidation) | Prepares for amination |

| 3 | Reductive Amination | Reaction of oxidized intermediate with cyclopropylamine; reduction of imine intermediate | Lewis acid catalyst, Pd or Ir catalysts, solvents (THF, isopropanol) | Key step introducing amine group |

| 4 | Salt Formation | Conversion of free amine to hydrochloride salt | HCl in suitable solvent | Enhances stability and solubility |

| 5 | Optional Enantioselective Step | Formation of mandelic acid salts for optical purity enhancement | Mandelic acid, solvents like ethanol or MTBE | Improves isomeric purity |

Research Findings and Practical Considerations

- The synthetic route is designed to be efficient and scalable, suitable for medicinal chemistry research and potential industrial manufacture.

- Use of Lewis acids and selection of solvent systems are critical for optimizing imine formation and reduction yields.

- Avoidance of harsh conditions such as low-temperature Grignard reactions or extensive chromatographic purification improves practicality.

- Formation of crystalline mandelic acid salts is a valuable technique for enhancing enantiomeric purity when chiral amines are involved.

- While direct research data on N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride are limited, analogous compounds have demonstrated pharmacological relevance, underscoring the importance of efficient synthetic access.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Secondary amines, tertiary amines.

Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Pharmacological Applications

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride has been investigated for its potential therapeutic effects, particularly as a modulator of neurotransmitter receptors. Its structural characteristics suggest that it may interact with specific receptor sites, leading to various pharmacological effects.

Dopamine Receptor Modulation

Research indicates that compounds with similar structural frameworks can act as partial agonists or antagonists at dopamine receptors, particularly the D2 and D3 subtypes. This modulation is significant for conditions such as schizophrenia and Parkinson's disease, where dopamine dysregulation is a key factor. The compound's ability to influence these receptors may provide avenues for developing new treatments targeting these disorders .

Toll-like Receptor Inhibition

Another promising application is the inhibition of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. These receptors play crucial roles in the immune response and are implicated in various inflammatory and autoimmune diseases. Compounds similar to this compound have shown efficacy in modulating TLR signaling pathways, which could be beneficial for treating conditions like lupus or rheumatoid arthritis .

Synthesis and Characterization

The synthesis of this compound typically involves reductive amination processes. For instance, cyclohexanone derivatives are reacted with cyclopropylamine under optimized conditions to yield the desired amine hydrochloride salt . The characterization of the compound can be performed using techniques such as NMR spectroscopy and HPLC to confirm purity and structural integrity.

Case Studies

Several studies highlight the therapeutic potential of this compound:

Study on Dopaminergic Activity

A study conducted on a series of novel compounds demonstrated that those with structures similar to this compound exhibited significant dopaminergic activity. The findings suggested enhanced binding affinity to D2 receptors, indicating potential use in treating dopaminergic disorders .

TLR Modulation Research

In another investigation, researchers explored the effects of various compounds on TLR pathways. The results indicated that certain derivatives effectively reduced inflammatory cytokine production in vitro, suggesting a possible therapeutic role for this compound in managing autoimmune conditions .

Data Table: Comparison of Similar Compounds

| Compound Name | Chemical Structure | Primary Application |

|---|---|---|

| N-cyclopropyl-4-methylcyclohexan-1-amine | Structure | Dopamine receptor modulation |

| N-cyclopropyl-4-ethylcyclohexan-1-amine | Structure | TLR inhibition; potential anti-inflammatory agent |

| 4-Ethylcyclohexan-1-amine | Structure | Neurotransmitter modulation |

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Nitrogen

N-(Dicyclopropylmethyl)-4-Ethylcyclohexan-1-Amine Hydrochloride (CAS 1909348-37-3)

- Molecular Formula : C₁₅H₂₈ClN

- Molecular Weight : 257.84 g/mol

- Key Differences: The dicyclopropylmethyl group increases steric bulk and hydrophobicity (logP ~3.2 estimated) compared to the monocyclopropyl group in the target compound. This modification likely reduces aqueous solubility but enhances membrane permeability, making it more suitable for central nervous system (CNS) targeting .

(1-Cyclohexylcyclopropyl)Amine Hydrochloride

- Structure : Features a cyclohexyl group directly attached to the cyclopropane ring.

- In contrast, the target compound’s ethylcyclohexane moiety offers a more extended hydrophobic surface for nonpolar interactions .

Variations in the Cyclohexane Backbone

trans-4-Aminocyclohexanol Hydrochloride (CAS 27489-62-9)

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 151.63 g/mol

- Key Differences : The hydroxyl group at the 4-position increases polarity (logP ~0.5), improving water solubility but reducing blood-brain barrier penetration. Unlike the ethyl group in the target compound, the hydroxyl group enables hydrogen bonding, making it suitable for hydrophilic drug formulations .

N-Ethyltetrahydro-2H-Pyran-4-Amine Hydrochloride (CAS 1158623-65-4)

- Structure : Replaces the cyclohexane ring with a tetrahydropyran (oxane) ring.

- Key Differences : The oxygen atom in the tetrahydropyran ring enhances polarity and hydrogen-bonding capacity, altering pharmacokinetic profiles. The target compound’s all-carbon cyclohexane backbone provides greater metabolic stability against oxidative degradation .

Ethyl-Substituted Cyclopropane Analogs

1-Ethylcyclopropan-1-Amine Hydrochloride (CAS 174886-06-7)

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 121.61 g/mol

- However, the absence of a cyclohexane backbone limits its utility in applications requiring rigid spatial orientation, such as enzyme inhibition .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Estimated) | Applications |

|---|---|---|---|---|---|

| N-Cyclopropyl-4-ethylcyclohexan-1-amine HCl | C₁₂H₂₄ClN | 241.8 | Cyclohexane, Ethyl, Cyclopropyl | ~2.8 | CNS drugs, Enzyme modulation |

| N-(Dicyclopropylmethyl)-4-ethylcyclohexan-1-amine HCl | C₁₅H₂₈ClN | 257.84 | Dicyclopropylmethyl | ~3.2 | Lipophilic therapeutics |

| trans-4-Aminocyclohexanol HCl | C₆H₁₄ClNO | 151.63 | Hydroxyl | ~0.5 | Hydrophilic drug formulations |

| 1-Ethylcyclopropan-1-amine HCl | C₅H₁₂ClN | 121.61 | Ethylcyclopropane | ~1.1 | Reactive intermediates |

Research Findings and Implications

- Bioavailability : The target compound’s cyclohexane backbone and cyclopropyl group balance lipophilicity and rigidity, favoring oral bioavailability and sustained release profiles compared to simpler amines like 1-ethylcyclopropan-1-amine hydrochloride .

- Target Selectivity: The ethyl group at the 4-position of the cyclohexane ring may enhance selectivity for G-protein-coupled receptors (GPCRs) over monoamine transporters, unlike trans-4-aminocyclohexanol hydrochloride, which lacks extended hydrophobic motifs .

- Synthetic Challenges : The cyclopropane ring in the target compound requires specialized synthesis routes (e.g., Simmons-Smith reaction), whereas analogs like N-ethyltetrahydro-2H-pyran-4-amine hydrochloride are more straightforward to prepare .

Biological Activity

N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological mechanisms, receptor interactions, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl and cyclohexane moieties, which contribute to its pharmacological properties. The compound's molecular formula is CHClN, indicating the presence of a hydrochloride salt which enhances its solubility in biological systems.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been shown to interact with various receptors, including:

- Dopamine Receptors (D2R) : The compound exhibits affinity for D2 dopamine receptors, which are crucial in regulating mood, cognition, and motor control. Its mechanism may involve negative allosteric modulation, impacting dopamine signaling pathways .

- Serotonin Receptors (5-HT1A) : Additionally, it may act on serotonin receptors, influencing mood and anxiety levels. The dual action on both dopamine and serotonin receptors suggests a potential for treating conditions like depression and schizophrenia .

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy in modulating receptor activity. For instance, a study evaluated the functional activities of various derivatives on D2 and 5-HT1A receptors using cAMP Gi assays. The results indicated that certain derivatives exhibited significant agonistic activities on these receptors:

| Compound | D2R EC50 (nmol/L) | 5-HT1A EC50 (nmol/L) |

|---|---|---|

| 7b | 0.9 | 2.3 |

| 34c | 3.3 | 1.4 |

These findings suggest that this compound could be a promising candidate for further development as a multitarget therapeutic agent .

Metabolic Stability

The metabolic stability of the compound was assessed using rat and human liver microsomes. The half-life (T) values were recorded as follows:

| Compound | Species | T (minutes) |

|---|---|---|

| 7b | Human | 17.6 |

| SD Rat | 11.1 | |

| CD-1 Mouse | 23.9 | |

| 34c | Human | 159.7 |

| SD Rat | 85.5 | |

| CD-1 Mouse | 110.8 |

The data indicates that compound 34c displays superior metabolic stability compared to compound 7b, which is critical for therapeutic applications .

Clinical Implications

Recent studies have explored the clinical implications of compounds similar to this compound in treating neuropsychiatric disorders. For example, compounds that target both dopamine and serotonin receptors have been linked to improved outcomes in patients with Parkinson's disease and schizophrenia due to their ability to alleviate both motor and non-motor symptoms .

Comparative Analysis with Other Compounds

In comparison to other known pharmacological agents such as brexpiprazole, this compound shows promise due to its dual receptor activity which may lead to enhanced efficacy with fewer side effects:

| Compound | D2R Activity | 5-HT1A Activity |

|---|---|---|

| N-cyclopropyl... | Partial Agonist | Full Agonist |

| Brexpiprazole | Partial Agonist | Partial Agonist |

This comparative analysis highlights the potential advantages of developing this compound further for clinical use .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclohexane ring functionalization followed by cyclopropane group introduction via Grignard or alkylation reactions. For example, analogous compounds like N-methyl-4-phenylcyclohexan-1-amine hydrochloride are synthesized using anhydrous solvents and inert atmospheres to minimize side reactions . Yield optimization requires precise control of stoichiometry (e.g., 1:1.2 molar ratio for amine-cyclopropyl coupling) and temperature (e.g., 0–5°C for cyclopropane formation). Post-synthesis purification via recrystallization or column chromatography is critical to achieving ≥95% purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : Compare experimental - and -NMR shifts with computational predictions (e.g., using PubChem data ). Key signals include cyclopropane protons (δ 0.5–1.5 ppm) and cyclohexane carbons (δ 20–40 ppm).

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 230.2) and fragmentation patterns.

- X-ray Crystallography : Resolve crystal structures for absolute configuration confirmation, though this requires high-purity samples .

Q. What analytical methods are recommended for assessing purity and stability?

Methodological Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile:buffer (e.g., 70:30 v/v). Compare retention times with certified reference standards .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure stability during storage .

- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictions often arise from assay variability or enantiomeric impurities. Strategies include:

- Enantiomeric Resolution : Use chiral chromatography (e.g., Chiralpak AD-H column) to separate stereoisomers and test individual enantiomers for activity .

- Dose-Response Reproducibility : Conduct triplicate assays across multiple cell lines (e.g., HEK293, SH-SY5Y) with standardized protocols (e.g., IC50 calculations using GraphPad Prism) .

- Meta-Analysis : Cross-reference data from PubChem, CAS, and EPA DSSTox to identify consensus mechanisms (e.g., potential interactions with neurotransmitter receptors) .

Q. What experimental designs are suitable for studying its pharmacokinetic (PK) properties?

Methodological Answer:

- In Vitro ADME :

- Solubility : Use shake-flask method in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo PK : Administer 10 mg/kg (IV and oral) to rodents, with serial blood sampling over 24h. Quantify plasma concentrations via LC-MS/MS and calculate AUC, , and bioavailability .

Q. How can computational methods enhance understanding of its reactivity and target interactions?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like serotonin receptors (PDB ID: 6WGT). Validate with mutagenesis studies .

- DFT Calculations : Analyze cyclopropane ring strain (e.g., bond angles ~60°) and electron density maps to predict sites for electrophilic attack .

- MD Simulations : Simulate lipid bilayer permeation (e.g., GROMACS) to assess blood-brain barrier penetration potential .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Process Optimization : Replace batch reactions with flow chemistry for cyclopropane formation (e.g., 80% yield at 50°C vs. 65% in batch) .

- Byproduct Management : Use inline FTIR to monitor intermediates and adjust reagent addition rates dynamically .

- Green Chemistry : Substitute dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent systems .

Data Analysis and Reproducibility

Q. How should researchers handle batch-to-batch variability in analytical results?

Methodological Answer:

- Statistical Process Control (SPC) : Implement control charts for critical parameters (e.g., HPLC purity ±2% RSD).

- Design of Experiments (DoE) : Use factorial designs to identify variability sources (e.g., temperature, catalyst loading) .

- Interlaboratory Validation : Share samples with collaborating labs to confirm reproducibility (e.g., round-robin testing) .

Q. What are the best practices for validating novel biological assays involving this compound?

Methodological Answer:

- Positive/Negative Controls : Include known agonists/antagonists (e.g., ketamine for NMDA receptor assays) .

- Signal-to-Noise Ratio (SNR) : Optimize assay conditions (e.g., ≥3:1 SNR in calcium flux assays) .

- Data Transparency : Publish raw datasets and analysis scripts in repositories like Zenodo .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.